

A Comparative Guide to the Structural Confirmation of 4-Bromo-N-methylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-n-methylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data for **4-Bromo-N-methylbenzamide** and its structural isomers and analogs. The aim is to furnish researchers with the necessary data and methodologies to unequivocally confirm the structure of **4-Bromo-N-methylbenzamide** through a comparative analytical approach.

Spectroscopic and Physical Data Comparison

The following tables summarize the key spectroscopic and physical data for **4-Bromo-N-methylbenzamide** and two common alternatives, 3-Bromo-N-methylbenzamide and 4-Bromo-N,N-dimethylbenzamide. This data is essential for distinguishing between these closely related compounds.

Table 1: General and Physical Data

Property	4-Bromo-N-methylbenzamide	3-Bromo-N-methylbenzamide	4-Bromo-N,N-dimethylbenzamide
Molecular Formula	C ₈ H ₈ BrNO	C ₈ H ₈ BrNO	C ₉ H ₁₀ BrNO
Molecular Weight	214.06 g/mol	214.06 g/mol	228.09 g/mol
CAS Number	27466-83-7[1]	49834-22-2[2]	18469-37-9
IUPAC Name	4-bromo-N-methylbenzamide[1]	3-bromo-N-methylbenzamide[2]	4-bromo-N,N-dimethylbenzamide
SMILES	<chem>CNC(=O)c1ccc(Br)cc1</chem> [1]	<chem>CNC(=O)C1=CC(=CC=C1)Br</chem> [2]	<chem>CN(C)C(=O)c1ccc(Br)cc1</chem>

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)

Compound	Chemical Shift (δ) ppm and Multiplicity
4-Bromo-N-methylbenzamide	7.62 (d, 2H), 7.55 (d, 2H), 6.16 (br s, 1H, NH), 3.00 (d, 3H, N-CH ₃)
3-Bromo-N-methylbenzamide	Data not readily available in cited sources
4-Bromo-N,N-dimethylbenzamide	7.63 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H), 2.93 (d, J = 33.0 Hz, 6H)[3]

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)

Compound	Chemical Shift (δ) ppm
4-Bromo-N-methylbenzamide	167.3, 133.4, 131.8, 128.5, 126.1, 26.9[4]
3-Bromo-N-methylbenzamide	Data available through SpectraBase, specific shifts not extracted.[2]
4-Bromo-N,N-dimethylbenzamide	Data available through SpringerMaterials, specific shifts not extracted.

Table 4: Mass Spectrometry Data (GC-MS)

Compound	Key m/z values
4-Bromo-N-methylbenzamide	215 (M+), 183, 185
3-Bromo-N-methylbenzamide	212, 185, 183 ^[2]
4-Bromo-N,N-dimethylbenzamide	Data not readily available in cited sources

Experimental Protocols

Detailed methodologies are crucial for the reproduction of analytical results. Below are the protocols for the synthesis and characterization of **4-Bromo-N-methylbenzamide**.

Synthesis of 4-Bromo-N-methylbenzamide

This protocol describes the synthesis of **4-Bromo-N-methylbenzamide** from 4-bromobenzoyl chloride and methylamine.

- **Reaction Setup:** Dissolve 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) in dichloromethane (DCM, 100 mL) in a suitable reaction flask.
- **Addition of Base:** Add triethylamine (TEA, 7.0 mL, 50.2 mmol) to the solution.
- **Amidation:** Slowly add a 2.0 N solution of methylamine in THF (20 mL) dropwise to the stirred reaction mixture at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture for 1 hour at room temperature.
- **Work-up:** Quench the reaction with 2.0 N hydrochloric acid (50 mL). Extract the mixture with dichloromethane (2 x 100 mL).
- **Purification:** Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Spectroscopic Analysis

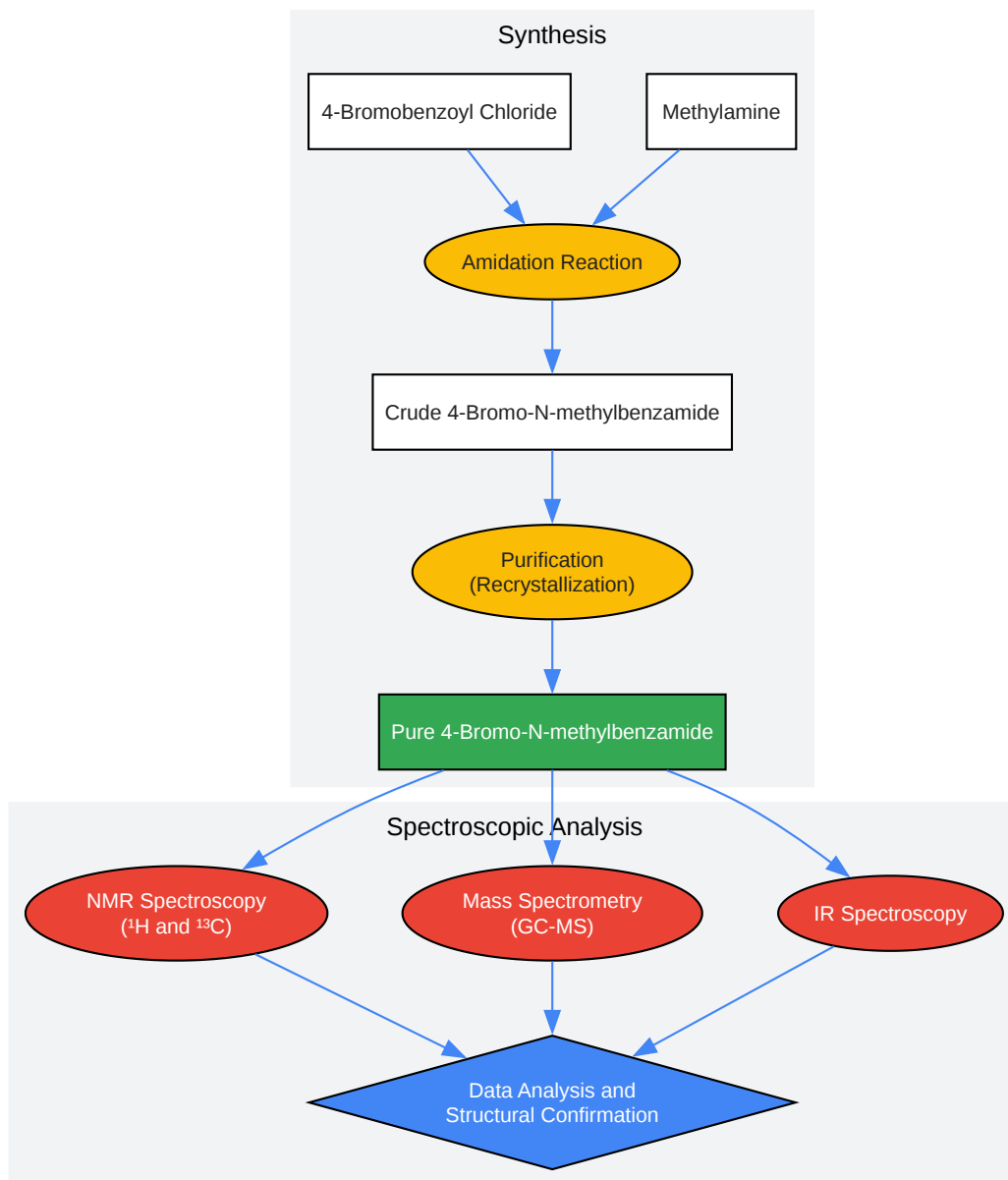
- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or 400 MHz NMR spectrometer at room temperature.
- Data Processing: Process the acquired data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Sample Introduction: Introduce the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- Ionization: Utilize Electron Ionization (EI) as the ionization method.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
- Sample Preparation: Prepare a thin solid film by dissolving a small amount of the solid sample in a volatile solvent (e.g., methylene chloride) and depositing a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate.[\[5\]](#)
- Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.[\[5\]](#)

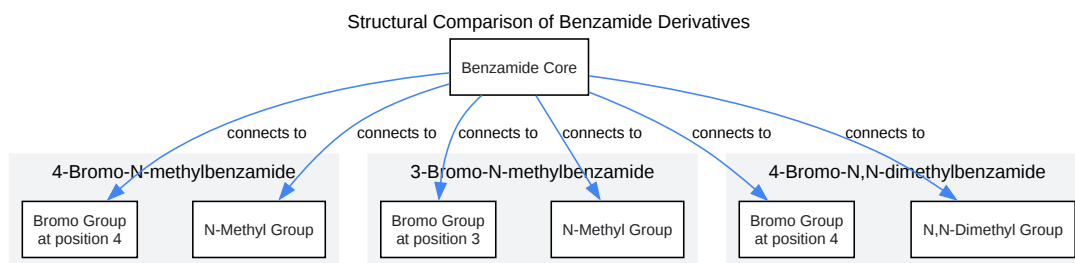
Workflow and Structural Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for confirming the structure of **4-Bromo-N-methylbenzamide** and the logical relationship of its structural components.

Experimental Workflow for Structural Confirmation

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Caption: Workflow for the synthesis and structural confirmation of **4-Bromo-N-methylbenzamide**.



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Caption: Logical relationships of structural components for the compared benzamide derivatives.

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- To cite this document: BenchChem. [A Comparative Guide to the Structural Confirmation of 4-Bromo-N-methylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585493#confirming-the-structure-of-4-bromo-n-methylbenzamide]

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